molecular formula C18H17ClFNO B1325683 4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-54-2

4-Chloro-3-fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325683
CAS No.: 898770-54-2
M. Wt: 317.8 g/mol
InChI Key: TXNIYDOBXHVIFZ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H17ClFNO and a molecular weight of 317.79 g/mol . This compound is notable for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and pyrrolidinomethyl groups.

Scientific Research Applications

4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common. Solvent recovery and waste management are also critical aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoro-3’-aminomethyl benzophenone
  • 4-Chloro-3-fluoro-3’-hydroxymethyl benzophenone
  • 4-Chloro-3-fluoro-3’-methoxymethyl benzophenone

Uniqueness

4-Chloro-3-fluoro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNIYDOBXHVIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643206
Record name (4-Chloro-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-54-2
Record name Methanone, (4-chloro-3-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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